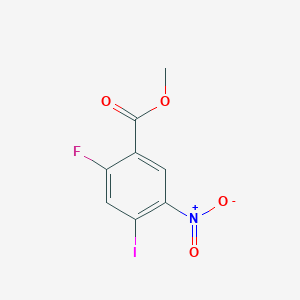![molecular formula C18H17FN2O2S B15202316 8-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15202316.png)
8-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a synthetic compound that belongs to the class of tetrahydro-1H-pyrido[4,3-b]indole derivatives. These compounds are known for their diverse biological activities, including anti-tumor properties
Vorbereitungsmethoden
The synthesis of 8-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves several steps. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
8-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
8-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its potential as an anti-cancer agent makes it a candidate for drug development.
Wirkmechanismus
The mechanism of action of 8-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with molecular targets such as DNA and proteins. The compound can interfere with DNA synthesis and repair, leading to the inhibition of cancer cell proliferation . It may also interact with specific enzymes and receptors involved in cell signaling pathways, contributing to its anti-tumor effects .
Vergleich Mit ähnlichen Verbindungen
8-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be compared with other tetrahydro-1H-pyrido[4,3-b]indole derivatives:
8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Similar structure but lacks the tosyl group, which may affect its biological activity.
8-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: Different core structure but shares the fluorine substitution.
1-(1,1,2,2,3,3,4,4-Octafluorobutyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid: Contains multiple fluorine atoms and a carboxylic acid group, which may enhance its reactivity.
Eigenschaften
Molekularformel |
C18H17FN2O2S |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
8-fluoro-5-(4-methylphenyl)sulfonyl-1,2,3,4-tetrahydropyrido[4,3-b]indole |
InChI |
InChI=1S/C18H17FN2O2S/c1-12-2-5-14(6-3-12)24(22,23)21-17-7-4-13(19)10-15(17)16-11-20-9-8-18(16)21/h2-7,10,20H,8-9,11H2,1H3 |
InChI-Schlüssel |
PLPNDHAHYQRNFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(CNCC3)C4=C2C=CC(=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


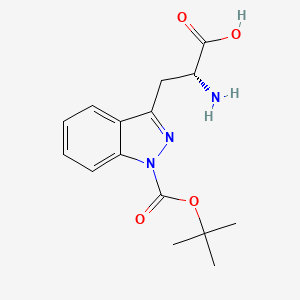
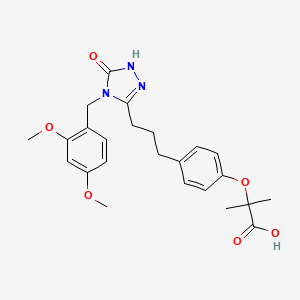
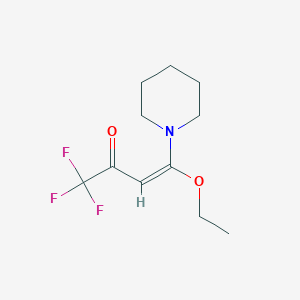
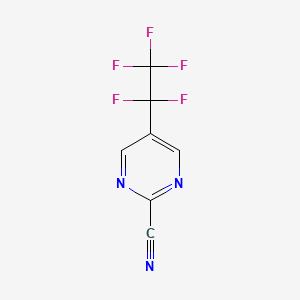
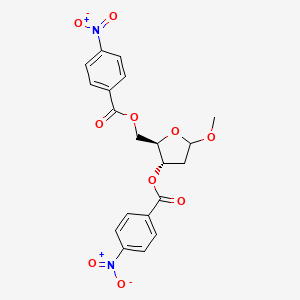

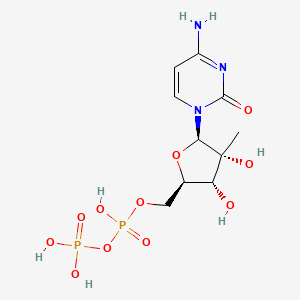
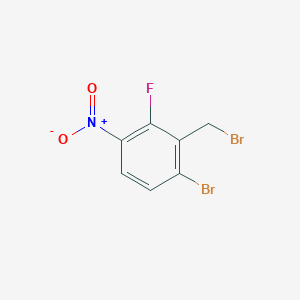
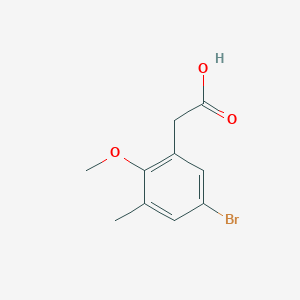
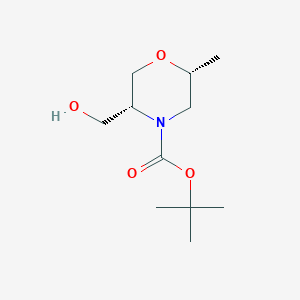

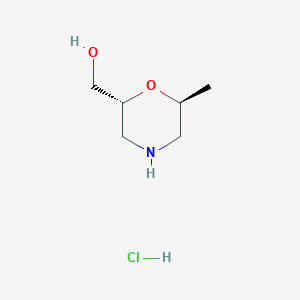
![[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol](/img/structure/B15202329.png)
